1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
906668-47-1 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3 |
InChI Key |
LKVIIEJHFZIZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Substrate: 3-arylimidazo[1,5-a]pyridines (including 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine as a close analogue)
- Methylene source: Aqueous formaldehyde solution (37% in water)
- Solvent: Formaldehyde solution itself or co-solvents such as methanol, ethanol, acetonitrile, or water
- Temperature: Room temperature (approximately 20–25 °C)
- Reaction time: Typically overnight (12 hours)
- Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using ethyl acetate/n-hexane mixtures
Reaction Scheme
The reaction involves the insertion of a methylene group from formaldehyde between two imidazo[1,5-a]pyridine units, yielding the bis(imidazo[1,5-a]pyridin-1-yl)methane derivative.
Optimization Data
| Entry | Methylene Source | Solvent | Temp (°C) | Time (h) | Yield of Bis Product (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formaldehyde | Formaldehyde | RT | 12 | 86 | Optimal yield |
| 2 | Formaldehyde | Methanol | RT | 12 | 83 | Slightly lower yield |
| 3 | Formaldehyde | Ethanol | RT | 12 | 84 | Comparable to methanol |
| 4 | Formaldehyde | Acetonitrile | RT | 12 | 80 | Good yield |
| 5 | Formaldehyde | Water | RT | 12 | 78 | Slightly lower yield |
| 6 | DMSO | DMSO | RT | 12 | Not reported | No reaction observed |
| 7 | DMF | DMF | RT | 12 | Not reported | No reaction observed |
RT = Room Temperature
This data indicates that aqueous formaldehyde solution is the most effective methylene source and solvent combination for the synthesis of bis(imidazo[1,5-a]pyridin-1-yl)methane derivatives, including 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine analogues.
Alternative Aldehyde Sources
Other aldehydes such as acetaldehyde and aryl aldehydes have been employed to synthesize related bis(imidazo[1,5-a]pyridine) derivatives with different bridging groups:
- Acetaldehyde yields 1,1′-(ethane-1,1-diyl)bis(imidazo[1,5-a]pyridine) derivatives.
- Aryl aldehydes produce 1,1′-(arylmethylene)bis(imidazo[1,5-a]pyridine) compounds.
These reactions are also conducted at room temperature, typically in ethanol as solvent, with similar workup and purification procedures.
Mechanistic Insights and Advantages
- The reaction proceeds via electrophilic attack of the aldehyde carbon on the nucleophilic nitrogen of the imidazo[1,5-a]pyridine ring.
- The process is metal-free and aerobic, avoiding the use of expensive or toxic catalysts.
- Mild conditions preserve sensitive functional groups such as methoxy substituents on the phenyl rings.
- The method is scalable and amenable to structural diversification by varying the aldehyde and imidazo[1,5-a]pyridine substituents.
Summary Table of Preparation Methods
| Method | Methylene Source | Solvent | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Metal-free C–H functionalization | Formaldehyde (37% aq) | Formaldehyde solution or EtOH, MeOH, H2O | RT | 12–24 h | 78–86 | Mild, metal-free, aerobic |
| Aldehyde condensation | Acetaldehyde, Aryl aldehydes | EtOH | RT | Overnight | Moderate to good | Structural diversity possible |
| Metal-catalyzed methods | Various (less common) | Organic solvents | Elevated | Hours | Variable | Requires catalysts, harsher |
Representative Experimental Procedure for this compound
- Dissolve 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine (0.5 mmol) in 1 mL of 37% aqueous formaldehyde solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate (2 × 20 mL).
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane mixture as eluent.
- Collect and dry the purified this compound as a solid.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Substituent Effects on Electronic Properties
- For instance, zinc complexes of 1,3-substituted imidazo[1,5-a]pyridines exhibit blue emission (410–460 nm) with quantum yields up to 33% .
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Derivatives like 3w and 10c may show enhanced stability in redox environments or altered photophysical behavior due to reduced electron density. For example, trifluoromethyl groups can improve lipophilicity and membrane permeability in bioactive compounds .
Coordination Chemistry
- The 1,3-bis(4-methoxyphenyl) substitution provides a rigid, symmetric scaffold for metal coordination. This contrasts with asymmetric derivatives like 3y (pyridyl-substituted), which form bidentate N–N ligands for Zn(II) or Cu(II) complexes .
- Compared to 8-hydroxyquinoline (a common OLED emitter), imidazo[1,5-a]pyridines with hydroxyl or pyridyl substituents (e.g., HL1 in ) act as N–O or N–N chelators, offering tunable coordination geometries .
Key Research Findings
Luminescence Tunability : Substituents at the 3-position significantly impact emission maxima and quantum yields. For example, 3-(pyridin-3-yl) derivatives (3y) show stronger metal-binding affinity, while 3-aryl derivatives (e.g., 3u) display extended conjugation for optoelectronic applications .
Synthetic Versatility : Microwave-assisted and iodine-catalyzed methods enable rapid access to diverse imidazo[1,5-a]pyridines, though bis-substituted derivatives require optimized protocols .
Biological Potential: The 4-methoxyphenyl motif is recurrent in bioactive compounds (e.g., Mnk inhibitors in ), positioning the target compound for anticancer or enzyme inhibition studies .
Biological Activity
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The imidazo[1,5-a]pyridine scaffold is known for its ability to interact with various biological targets.
Molecular Formula: C18H18N2O2
Molecular Weight: 294.35 g/mol
IUPAC Name: this compound
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human colon cancer cells, indicating potent anticancer properties .
- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- DNA Intercalation: Its structure allows it to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
- Receptor Modulation: It has been suggested that this compound may act on various receptors involved in inflammation and cellular signaling .
Case Studies
Several case studies highlight the potential of this compound:
-
Cancer Cell Line Studies:
- A study evaluated the compound's effects on human colorectal cancer cell lines (HCT116). Results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 2.5 µM after 48 hours of treatment.
-
Antimicrobial Testing:
- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively.
-
Inflammation Model:
- In a murine model of acute inflammation induced by carrageenan injection, treatment with this compound significantly reduced paw edema compared to control groups.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
